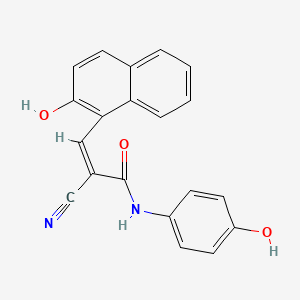![molecular formula C18H15N3O3S B5578136 3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one" is part of a broader class of heterocyclic compounds that exhibit a range of biological activities. The interest in these compounds stems from their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves multi-step reactions, starting from key intermediates such as ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate (Santagati et al., 1993). Various derivatives can be obtained through modifications at different positions of the core structure, leading to compounds with varied chemical properties.
Molecular Structure Analysis
The molecular structure of benzothieno[2,3-d]pyrimidin-4(3H)-ones has been characterized using techniques such as X-ray crystallography, which provides detailed information about the atomic arrangement and molecular geometry (Attia et al., 2014). Such studies are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzothieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, which allow for the introduction of diverse functional groups (Santagati et al., 1993). These reactions are fundamental for the synthesis of analogs with enhanced biological activity or specific physical-chemical properties.
Physical Properties Analysis
The physical properties of benzothieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and crystallinity, can vary significantly depending on the substituents present on the core structure. These properties are critical for determining the compound's suitability for pharmaceutical formulations or material science applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards oxidizing or reducing agents, and stability under various conditions, are influenced by the electronic configuration and steric factors of the benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. Studies have shown that introducing different substituents can markedly affect these properties, enabling the fine-tuning of the compound's reactivity and interactions (Santagati et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound and its derivatives have been synthesized and explored for their biological activities. For instance, Abdallah (2002) reported the preparation of Hexahydro-6H-[1]benzothieno[2’,3’:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones via reaction with hydrazonoyl halides, which were screened for biological activity (Abdallah, 2002). Similarly, Hafez et al. (2017) synthesized a novel series of thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, evaluating them for antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).
Novel Heterocyclic Systems
In 1993, Santagati et al. developed derivatives of a new heterocyclic system involving 1,3,4-thiadiazine ring from a key compound resembling 3-[(1,3-Benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (Santagati, Santagati, & Modica, 1993).
Antitumor and Antibacterial Agents
A series of similar compounds have been synthesized and evaluated for their antitumor and antibacterial properties. For example, Nagaraju et al. (2013) synthesized triazolo[3,4-b][1,3,4]thiadiazol derivatives, showcasing potential biological activities (Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).
Luminescent and Stimuli-Responsive Properties
Compounds related to 3-[(1,3-Benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been studied for their luminescent and stimuli-responsive properties. Srivastava et al. (2017) investigated compounds with similar structures for their photoelectron spectroscopy and mechanochromic properties (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Analgesic Activity
Moreover, compounds structurally similar to the chemical have been synthesized and tested for analgesic activity. Prasad et al. (2000) developed a series of novel compounds with potential analgesic properties (Prasad, Pathak, & Rao, 2000).
Propiedades
IUPAC Name |
3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18-16-12-3-1-2-4-15(12)25-17(16)19-9-21(18)20-8-11-5-6-13-14(7-11)24-10-23-13/h5-9H,1-4,10H2/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBAKXYGGQOIV-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)


![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)